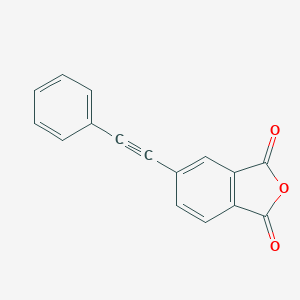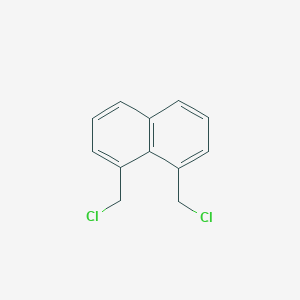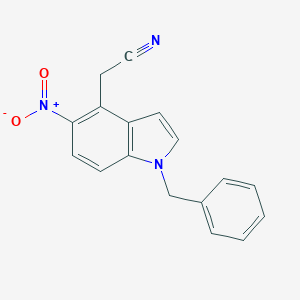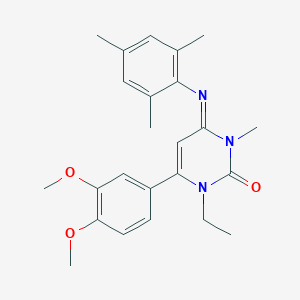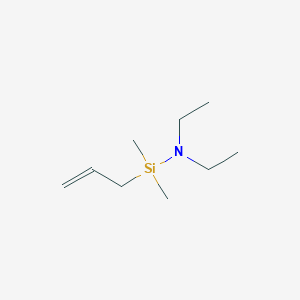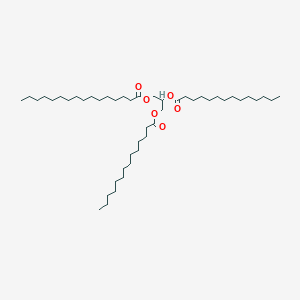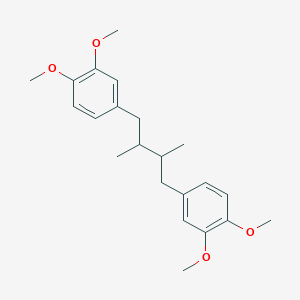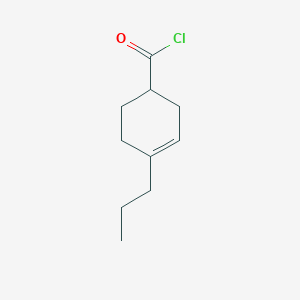
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex
Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is a luminescent oxygen probe . It has been used to prepare a single-layer light-emitting electrochemical cell .
Chemical Reactions Analysis
The complex has been used in the preparation of a single-layer light-emitting electrochemical cell . The complex is also involved in chemiluminescence reactions with various analytes .Physical And Chemical Properties Analysis
The complex is soluble in alcohol and dimethylformamide, but insoluble in water . It has an absorption λ max of 455 nm and a luminescence λ max of 613 nm .Scientific Research Applications
Luminescent Detection and Quantitation of Oxygen
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, a variant of the compound , is used as a probe for luminescent detection and quantitation of oxygen . The fluorescence of the dye is strongly reduced by molecular oxygen due to dynamic quenching, making it a viable oxygen probe based on either measurement of intensity or decay time .
Fiber Optic Sensors
This compound is also used in the development of fiber optic sensors . These sensors are used in various fields such as telecommunications, medical diagnostics, and environmental monitoring.
Studies on Oxygen in Skin and Skin Tumors
It has been used in studies on oxygen in skin and skin tumors . Understanding the oxygen levels in skin and skin tumors can provide valuable insights into the physiology and pathology of these tissues.
Measurement of Oxygen Flux Through Skin
The compound is used for the measurement of oxygen flux through the skin . This can be important in studies related to skin respiration and transdermal drug delivery systems.
Detection of Microorganisms in Pharmaceutical Products
The compound has been applied using the fluorescent optical respirometry (FOR) technique for the detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations . The fluorescence intensity depends on the metabolic rate of the viable microorganisms .
Antimicrobial Activity Studies
The compound has been used to determine the effects of concentrations lower than the growth-inhibitory concentrations on microbial cells . This can be useful in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
The primary target of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is molecular oxygen . This compound is an oxygen-sensitive fluorescent indicator , which is widely used as a probe for luminescent detection and quantitative determination of oxygen .
Mode of Action
The compound interacts with its target, molecular oxygen, through a process known as dynamic quenching . The fluorescence of the dye is strongly reduced by molecular oxygen . This interaction results in changes in the fluorescence intensity of the compound, which can be measured to determine the amount of oxygen present .
Result of Action
The primary result of the action of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is the generation of a fluorescent signal that is inversely proportional to the amount of oxygen present . This allows for the detection and quantification of oxygen in various environments, including biological tissues .
Action Environment
The action of the Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) complex is influenced by the presence of oxygen in the environment . The compound’s fluorescence is quenched by molecular oxygen, so the intensity of the fluorescent signal decreases as the concentration of oxygen increases Therefore, the efficacy of this compound as an oxygen sensor is dependent on the oxygen levels in the environment
Future Directions
The complex has been used for fiber optic sensors, studies on oxygen in skin and skin tumors, and for oxygen imaging . It has also been used in the development of solid-state light-emitting electrochemical cells . These applications suggest potential future directions in sensor technology and light-emitting devices.
properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2F6P.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*1-7(2,3,4,5)6;/h3*1-16H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALHCKQGYAQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584984 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diphenyl-1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate | |
CAS RN |
123148-15-2 | |
| Record name | Ruthenium(2+) hexafluorophosphate--4,7-diphenyl-1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



